3,4-dimethoxy-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
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Description
Scientific Research Applications
Synthesis and Chemical Characterization :
- Okumura et al. (1998) demonstrated the synthesis of related thiazolyl pyridine derivatives, essential for the total synthesis of macrocyclic antibiotics like GE 2270 A, indicating the relevance of similar compounds in antibiotic synthesis (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
- Baheti et al. (2002) explored the synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives, highlighting the utility of thiazolyl benzamides in creating new chemical entities (Baheti, Kapratwar, & Kuberkar, 2002).
Biological and Medicinal Applications :
- Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, demonstrating the potential of similar structures in cancer treatment (Borzilleri et al., 2006).
- Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derivatives with significant anti-inflammatory and analgesic activities, suggesting the therapeutic potential of similar benzamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- Jeankumar et al. (2013) developed thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, illustrating the application of similar compounds in tuberculosis treatment (Jeankumar et al., 2013).
Antimicrobial Activity :
- Spoorthy et al. (2021) conducted studies on the synthesis and antimicrobial activity of ethyl benzodioxophosphol-oxothiazolidin-thiophene-carboxylates, highlighting the antimicrobial potential of similar benzamide derivatives (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
- Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives with notable antibacterial activities against Xanthomonas oryzae, indicating the usefulness of similar compounds in addressing bacterial infections (Song et al., 2017).
Material Science and Imaging Applications :
- Bobeldijk et al. (1990) synthesized derivatives like (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide for the preparation of radiopharmaceuticals, demonstrating the utility of benzamide derivatives in medical imaging (Bobeldijk et al., 1990).
Drug Development :
- Vellaiswamy & Ramaswamy (2017) explored Co(II) complexes of similar benzamides, showing their potential in developing new pharmaceutical agents with fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017).
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-16-7-6-13(9-17(16)28-2)19(26)24-20-23-15(12-29-20)10-18(25)22-11-14-5-3-4-8-21-14/h3-9,12H,10-11H2,1-2H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXFUJAIQWHHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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